Cas no 97480-55-2 (Phenyl\xa0N-cyclopropylcarbamate)
Phenyl\xa0N-cyclopropylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,N-cyclopropyl-, phenyl ester
- CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER
- cyclopropylaminocarbonyloxybenzene
- phenyl cyclopropylcarbamate
- AKOS006242738
- MGIODZWPWVYAOR-UHFFFAOYSA-N
- cyclopropylcarbamic acid phenyl ester
- SCHEMBL1890946
- 97480-55-2
- PHENYL N-CYCLOPROPYLCARBAMATE
- DTXSID70545817
- G64886
- DB-119987
- Phenyl\xa0N-cyclopropylcarbamate
-
- Inchi: 1S/C10H11NO2/c12-10(11-8-6-7-8)13-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12)
- InChI Key: MGIODZWPWVYAOR-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C(NC1CC1)=O
Computed Properties
- Exact Mass: 177.078978594g/mol
- Monoisotopic Mass: 177.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 38.3Ų
Phenyl\xa0N-cyclopropylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P187545-1mg |
Phenyl\xa0N-cyclopropylcarbamate |
97480-55-2 | 1mg |
$ 190.00 | 2023-04-16 | ||
| TRC | P187545-10mg |
Phenyl\xa0N-cyclopropylcarbamate |
97480-55-2 | 10mg |
$ 1499.00 | 2023-04-16 | ||
| eNovation Chemicals LLC | Y1267420-1g |
CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER |
97480-55-2 | 90% | 1g |
$300 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1267420-5g |
CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER |
97480-55-2 | 90% | 5g |
$685 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1267420-25g |
CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER |
97480-55-2 | 90% | 25g |
$2365 | 2023-05-17 | |
| 1PlusChem | 1P006CV6-1g |
CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER |
97480-55-2 | 90% | 1g |
$120.00 | 2024-04-19 | |
| 1PlusChem | 1P006CV6-5g |
CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER |
97480-55-2 | 90% | 5g |
$368.00 | 2024-04-19 | |
| 1PlusChem | 1P006CV6-25g |
CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER |
97480-55-2 | 90% | 25g |
$1430.00 | 2024-04-19 | |
| A2B Chem LLC | AC95810-1g |
CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER |
97480-55-2 | 90% | 1g |
$90.00 | 2024-07-18 | |
| A2B Chem LLC | AC95810-5g |
CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER |
97480-55-2 | 90% | 5g |
$325.00 | 2024-07-18 |
Phenyl\xa0N-cyclopropylcarbamate Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Phenyl\xa0N-cyclopropylcarbamate
Phenyl N-cyclopropylcarbamate (CAS No. 97480-55-2): A Comprehensive Overview of Its Properties and Applications
Phenyl N-cyclopropylcarbamate (CAS No. 97480-55-2) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications. This carbamate derivative, characterized by its phenyl and cyclopropyl functional groups, exhibits properties that make it valuable in various industrial and research contexts. In this article, we delve into the molecular characteristics, synthesis methods, and emerging uses of this compound, while addressing common queries and trends in the field.
The chemical structure of Phenyl N-cyclopropylcarbamate features a carbamate linkage (–NH–CO–O–) bridging a phenyl ring and a cyclopropyl group. This arrangement imparts stability and reactivity, making it a versatile intermediate in organic synthesis. Researchers have explored its role in the development of agrochemicals, pharmaceuticals, and specialty materials. For instance, its potential as a bioactive scaffold has been investigated in drug discovery, particularly in targeting enzyme inhibition pathways.
One of the most frequently asked questions about Phenyl N-cyclopropylcarbamate revolves around its synthesis. The compound is typically prepared through the reaction of phenyl chloroformate with cyclopropylamine, a process that requires careful control of temperature and solvent conditions. Recent advancements in green chemistry have also explored catalytic methods to improve yield and reduce environmental impact. These innovations align with the growing demand for sustainable chemical processes, a hot topic in both academic and industrial circles.
In addition to its synthetic utility, Phenyl N-cyclopropylcarbamate has been studied for its physicochemical properties. Its solubility profile, stability under various pH conditions, and thermal behavior are critical for applications in formulation science. For example, its compatibility with polymer matrices has sparked interest in the development of controlled-release systems, a trending area in material science. Such systems are increasingly relevant in agriculture for the slow delivery of nutrients or plant protection agents.
The compound’s potential in crop protection is another area of active research. With the global push toward reducing synthetic pesticide reliance, Phenyl N-cyclopropylcarbamate has been evaluated as a precursor for eco-friendly alternatives. Its mode of action, which may involve interference with pest metabolism, is a subject of ongoing studies. This aligns with the broader trend of integrated pest management (IPM), a strategy gaining traction among farmers and environmentalists alike.
From a regulatory perspective, Phenyl N-cyclopropylcarbamate is not classified as a hazardous substance under major chemical inventories, making it accessible for research and commercial use. However, proper handling and storage are always recommended to ensure safety. The compound’s low toxicity profile has further fueled its adoption in diverse applications, including cosmetics and personal care products, where ingredient safety is paramount.
Looking ahead, the future of Phenyl N-cyclopropylcarbamate appears promising. As industries prioritize sustainability and efficiency, this compound’s role in green chemistry and advanced material design is likely to expand. Researchers are also exploring its potential in bioconjugation and proteomics, fields that are rapidly evolving with the advent of new analytical techniques. These developments underscore the compound’s relevance in cutting-edge science.
In conclusion, Phenyl N-cyclopropylcarbamate (CAS No. 97480-55-2) is a multifaceted compound with wide-ranging applications. Its unique structure, combined with its synthetic accessibility and functional versatility, positions it as a valuable asset in modern chemistry. Whether in agrochemicals, pharmaceuticals, or materials science, this compound continues to inspire innovation and address contemporary challenges. For those seeking detailed technical data or collaboration opportunities, further exploration of its properties and derivatives is highly encouraged.
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